4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazine ring, the triazole ring, and the sulfonamide group One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the sulfonation of the benzene ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, antiviral, or anticancer activities.
Biology: It can serve as a probe for studying biological pathways and interactions due to its unique structure.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of 4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes: These compounds share the pyrazine and triazole rings but differ in the presence of the diazacycloalkane moiety.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole-pyrazine core but may vary in their substituents.
Uniqueness
4-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to the presence of the benzenesulfonamide group, which can enhance its solubility and binding affinity. This makes it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C12H10N6O2S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N6O2S2/c13-22(19,20)9-3-1-8(2-4-9)18-11(16-17-12(18)21)10-7-14-5-6-15-10/h1-7H,(H,17,21)(H2,13,19,20) |
InChI Key |
ZBGRIXNTSDZSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)S(=O)(=O)N |
Origin of Product |
United States |
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